N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)morpholine-4-sulfonamide
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Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-MORPHOLINESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-MORPHOLINESULFONAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in a suitable solvent, such as acetone, under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-MORPHOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-MORPHOLINESULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic and bioactive compounds.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the preparation of dyes, pigments, analytical reagents, and chemo-sensors.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-MORPHOLINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it has been shown to interact with amino acids in proteins, leading to changes in their function . The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[(3Z)-3-(3-OCTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Uniqueness
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-MORPHOLINESULFONAMIDE is unique due to its combination of a pyrazole ring, morpholine ring, and sulfonamide group. This structural arrangement imparts distinct chemical properties and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20N4O4S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C15H20N4O4S/c1-12-14(16-24(21,22)18-8-10-23-11-9-18)15(20)19(17(12)2)13-6-4-3-5-7-13/h3-7,16H,8-11H2,1-2H3 |
InChI Key |
VHFFRUHLNZUXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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